Cinoxate is synthesized through chemical processes involving specific reagents and conditions. It belongs to the class of cinnamic acid derivatives, which are known for their aromatic properties and biological activities. The molecular formula of Cinoxate is , and it has been registered under the Chemical Abstracts Service number 104-28-9.
Cinoxate is primarily synthesized via the esterification of methoxycinnamic acid with 2-ethoxyethanol. This reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The synthesis involves heating the reactants under reflux conditions, ensuring that the reaction proceeds efficiently to yield high purity products.
In industrial settings, the synthesis is scaled up using large reactors where temperature and pressure are carefully controlled to maximize yield. Following the reaction, purification methods such as distillation or recrystallization are employed to remove impurities and isolate the final product .
The molecular structure of Cinoxate can be represented using various chemical notations:
CCOCCOC(=O)C=CC1=CC=C(C=C1)OC
CCOCCOC(=O)/C=C/C1=CC=C(C=C1)OC
The compound features a methoxy group (-OCH₃) and an ethoxy group (-OCH₂CH₃), contributing to its solubility and stability in cosmetic formulations. The structure consists of a cinnamate backbone that allows for effective UV absorption properties .
Cinoxate undergoes several significant chemical reactions:
These reactions are important for understanding the stability and reactivity of Cinoxate in different environments.
Cinoxate functions primarily as a UV filter by absorbing UV radiation in the range of 280 to 320 nm. When UV light strikes the skin, Cinoxate absorbs this energy, converting it into harmless heat through vibrational energy dissipation. This mechanism prevents UV-induced damage such as sunburn, photoaging, and skin cancer.
The effectiveness of Cinoxate as a sunscreen agent is enhanced by its ability to remain stable upon exposure to sunlight, making it suitable for long-lasting protection in various cosmetic formulations .
Cinoxate exhibits several notable physical and chemical properties:
These properties contribute to its utility in cosmetic applications, particularly in formulations designed for sun protection .
Cinoxate is predominantly utilized in the cosmetic industry as an active ingredient in sunscreen formulations. Its primary applications include:
The ongoing research into Cinoxate's efficacy continues to support its role as a vital component in sun protection strategies .
Cinoxate (chemically defined as 2-ethoxyethyl p-methoxycinnamate) emerged as a synthetic organic ultraviolet filter during the mid-20th century, representing a technological leap beyond rudimentary photoprotection methods. Historical records indicate that ancient civilizations employed substances like rice bran, olive oil, and zinc oxide for sun protection, with the first modern synthetic sunscreen (containing benzyl salicylate) developed in 1928 [1]. The 1930s–1940s saw the introduction of para-aminobenzoic acid (Para Aminobenzoic Acid) and red veterinary petrolatum, setting the stage for systematic ultraviolet filter innovation [1] [8].
Cinoxate was synthesized as an ester derivative of methoxycinnamic acid and 2-ethoxyethanol, designed specifically to absorb ultraviolet B radiation (290–320 nanometer wavelengths) [3] [10]. Its molecular structure enabled the conversion of ultraviolet energy into harmless infrared radiation (heat), a mechanism distinct from the reflective properties of mineral filters like zinc oxide [10]. The United States Food and Drug Administration formally approved cinoxate as an over-the-counter sunscreen active ingredient in 1961, permitting concentrations up to 3.0% [3] [10]. This regulatory endorsement positioned cinoxate among the pioneering generation of synthetic organic ultraviolet filters that dominated commercial formulations through the latter half of the 20th century.
Table 1: Key Historical Milestones for Cinoxate Development
Year | Event | Significance |
---|---|---|
1928 | First commercial synthetic sunscreen | Introduced benzyl salicylate and benzyl cinnamate as ultraviolet B absorbers |
1935 | Eugene Schueller develops Ambre Solaire | Early formulation containing Para Aminobenzoic Acid |
1950s | Synthesis of cinoxate | Creation of methoxycinnamate ester derivative |
1961 | FDA approval of cinoxate | Formal recognition as ultraviolet B filter at ≤3% concentration |
The adoption trajectory of cinoxate diverged significantly from contemporaneous ultraviolet filters due to formulation limitations and competitive market dynamics. While cinoxate gained regulatory approval across major markets (United States, Canada), it never achieved the commercial penetration of structurally analogous ultraviolet filters like octinoxate (ethylhexyl methoxycinnamate). Industry utilization data reveals that by the 1990s, cinoxate appeared in fewer than 5% of United States sunscreen products, compared to octinoxate's presence in over 40% of formulations [7] [9].
Three critical factors underpinned this limited adoption:
Table 2: United States Ultraviolet Filter Adoption Patterns (Late 20th Century)
Ultraviolet Filter | Primary Spectrum | Approx. Market Penetration (1990s) | Key Advantages |
---|---|---|---|
Cinoxate | Ultraviolet B | <5% | Early regulatory approval |
Octinoxate | Ultraviolet B | >40% | Higher photostability |
Oxybenzone | Ultraviolet B/Ultraviolet A | 35–40% | Broad spectrum coverage |
Avobenzone | Ultraviolet A | 25–30% | Superior ultraviolet A protection |
Zinc Oxide | Broad spectrum | 15–20% | Photostability, minimal irritation |
The European market divergence proved particularly striking. While Europe approved 28 ultraviolet filters by 2000, cinoxate never received authorization under the European Union Cosmetic Regulation Annex VI, restricting its use solely to non-sunscreen cosmetic preservation [5] [10]. This regulatory exclusion further limited global research investment and formulation development.
For decades, cinoxate existed under the United States Food and Drug Administration's 1978 Over-the-Counter drug monograph system, which grandfathered existing ultraviolet filters without mandating contemporary safety or efficacy updates. This static framework treated cinoxate as "Generally Recognized as Safe and Effective" based on historical usage rather than modern toxicological standards [2] [9]. Consequently, manufacturers had minimal incentive to conduct new research on older ultraviolet filters like cinoxate, as they could be marketed without additional studies. The monograph system created a regulatory stagnation where ultraviolet filter innovation halted—no new ultraviolet filters were approved in the United States between 1999 and 2024 [4] [7].
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0